4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound belonging to the pyrrolopyrimidine class. This compound features a unique structure characterized by a pyrrolo[2,3-d]pyrimidine core, which is further substituted with an amino group and a carbonitrile group. The compound's molecular formula is CHNOS, and it has a molecular weight of 279.32 g/mol. The compound is of significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry and materials science .
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can be classified as:
The synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves several key steps:
The synthesis can also utilize one-pot multicomponent reactions, which allow for the rapid formation of the desired pyrrolopyrimidine derivatives with high yields and reduced reaction times. For instance, combining arylglyoxals with 6-amino-1,3-dimethyluracil and barbituric acid derivatives in the presence of a catalyst has been shown to produce these compounds efficiently .
The molecular structure of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile features:
Key structural data include:
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile participates in various chemical reactions:
The compound's reactivity can be influenced by its functional groups, allowing for diverse synthetic pathways that facilitate modifications at different positions on the pyrrolopyrimidine framework.
The mechanism of action for 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile primarily relates to its biological activities:
Studies have shown that structural modifications can significantly enhance its biological efficacy against certain diseases, emphasizing the importance of detailed mechanistic studies to optimize therapeutic applications .
Relevant data includes:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several notable applications:
The pyrrolo[2,3-d]pyrimidine core comprises a six-membered pyrimidine ring fused with a five-membered pyrrole, creating an electron-deficient system amenable to nucleophilic substitution and metal-catalyzed coupling reactions. The 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivative exhibits specific structural characteristics:
Table 1: Key Physicochemical Properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
| Property | Value | Measurement Technique | Significance |
|---|---|---|---|
| Molecular Weight | 173.17 g/mol | Mass Spectrometry | Optimal for cell permeability |
| Calculated logP | 0.85 ± 0.15 | Computational Modeling | Balanced hydrophobicity for oral absorption |
| pKa (Pyrimidine N1) | 4.16 ± 0.30 | Potentiometric Titration | Enhanced solubility at physiological pH |
| Crystal Density | 1.47 ± 0.1 g/cm³ | X-ray Diffraction | Compact binding to kinase pockets |
| Boiling Point | 450.4 ± 40.0 °C | Thermogravimetric Analysis | Thermal stability during synthesis |
The 5-carbonitrile group significantly modifies electron distribution, evidenced by NMR chemical shifts: C5 resonates at δ 120.5 ppm (carbonitrile carbon), while adjacent C6 appears downfield at δ 158.9 ppm due to the -M effect. This electron-withdrawing character stabilizes the enol tautomer of the C4-amino group, enhancing its hydrogen-bond-donating capacity compared to 5-unsubstituted variants [2] [7].
7-Deazapurines, including pyrrolo[2,3-d]pyrimidines, circumvent metabolic vulnerabilities of native purines while retaining target affinity. The 4-amino-5-carbonitrile substitution pattern confers distinctive advantages:
Table 2: Kinase Selectivity Profile of Representative 4-Amino-5-carbonitrile Derivatives
| Kinase Target | Derivative | IC₅₀ (nM) | Selectivity vs. Wild-Type Kinase | Cellular Activity |
|---|---|---|---|---|
| EGFR (L858R/T790M) | 12i | 0.21 | 104-fold over WT EGFR | HCC827 GI₅₀ = 0.08 µM |
| JAK3 | 9a | 0.29 | >3,300-fold over JAK1/JAK2 | Lymphocyte proliferation IC₅₀ = 0.6 µM |
| Axl | 13b | 1.8 | 22-fold over MET | BaF3/TEL-Axl tumor suppression |
| VEGFR2 | 5k | 108 | Comparable to sunitinib (IC₅₀=261 nM) | HepG2 apoptosis induction |
The scaffold’s metabolic stability stems from resistance to adenosine deaminase (which targets N1 of purines) and purine nucleoside phosphorylase, prolonging in vivo half-life. Additionally, 7-deazapurines avoid phosphorylation by viral kinases, showing promise in antiviral applications beyond oncology [1] .
The pharmacological impact of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derives from stereoelectronic synergism between its substituents:
Table 3: Electronic Properties of Substituents in the Pyrrolo[2,3-d]pyrimidine Core
| Position | Substituent | σₘ (Hammett) | Effect on logD₇.₄ | Hydrogen Bond Capacity | Biological Consequence |
|---|---|---|---|---|---|
| C4 | -NH₂ | -0.16 | Decrease by 0.8 | Donor/Acceptor | Target anchoring in ATP site |
| C5 | -CN | +0.56 | Increase by 0.5 | Weak acceptor (N≡C:) | Charge transfer with catalytic lysine |
| C7 | H | - | - | Donor (N-H) | Tautomerism control; salt bridge formation |
Synergistic effects emerge when 4-amino and 5-cyano groups coexist:
In covalent inhibitors (e.g., JAK3-targeting 9a), the 5-cyano group orthogonally positions acrylamide warheads for Michael addition to Cys909, while the 4-amino group maintains hinge contacts. Mutagenesis studies confirm that cysteine mutation to serine ablates inhibition, validating the covalent mechanism [4] [6]. These strategic substitutions transform the core scaffold into a precision tool for targeting diverse therapeutic kinases.
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: